N-benzyl-N,3-dimethylbenzamide N-benzyl-N,3-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 41882-58-0
VCID: VC8467620
InChI: InChI=1S/C16H17NO/c1-13-7-6-10-15(11-13)16(18)17(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
SMILES: CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol

N-benzyl-N,3-dimethylbenzamide

CAS No.: 41882-58-0

Cat. No.: VC8467620

Molecular Formula: C16H17NO

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N,3-dimethylbenzamide - 41882-58-0

Specification

CAS No. 41882-58-0
Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
IUPAC Name N-benzyl-N,3-dimethylbenzamide
Standard InChI InChI=1S/C16H17NO/c1-13-7-6-10-15(11-13)16(18)17(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Standard InChI Key JKZAMMGRYHTBNY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2
Canonical SMILES CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

N-Benzyl-N,3-dimethylbenzamide (IUPAC name: N-benzyl-N,3-dimethylbenzamide) has the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol . The structure consists of a benzamide core (N-substituted benzamide) with the following features:

  • A benzyl group (-CH₂C₆H₅) attached to the amide nitrogen.

  • A methyl group (-CH₃) at the nitrogen atom (N-methyl).

  • A methyl substituent at the 3-position of the benzene ring.

The compound’s SMILES notation is CC1=C(C=CC(=C1)C(=O)N(C)CC2=CC=CC=C2)C, illustrating the connectivity of substituents . Its InChIKey (ZZNYXOPDZJRHST-UHFFFAOYSA-N) confirms the stereochemical uniqueness .

Physicochemical Properties

Key physicochemical properties inferred from structural analogs include:

  • Melting Point: 102–104°C (observed in the closely related N-benzyl-3,4-dimethylbenzamide) .

  • Boiling Point: Predicted to be ~401.4°C based on analog data .

  • Density: Estimated at 1.072 g/cm³ .

  • LogP (XLogP3-AA): 3.4, indicating moderate lipophilicity .

  • pKa: ~15.37, suggesting weak basicity at the amide nitrogen .

These properties align with trends observed in N-alkylated benzamides, where increased alkyl substitution enhances hydrophobicity and thermal stability .

Synthetic Methodologies

Challenges in Selective Methylation

Achieving selective methylation at the nitrogen and 3-position requires careful control of reaction conditions. Over-methylation or ring methylation side products are common pitfalls. Catalytic systems employing phase-transfer agents (e.g., TBAB) improve yields by facilitating interfacial reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.51–7.15 (m, aromatic protons).

    • δ 4.79 (s, benzyl CH₂).

    • δ 2.97 (s, N-methyl) .

  • ¹³C NMR:

    • ~167 ppm (amide carbonyl).

    • 138–125 ppm (aromatic carbons).

Mass Spectrometry

  • HRMS (ESI): m/z calcd for C₁₆H₁₇NONa⁺ [M+Na]⁺: 262.1208; observed: 262.1209 .

Applications in Materials Science

Coordination Chemistry

Benzamide derivatives serve as ligands in rare-earth metal complexes. For example, bridged bis(amidato) complexes exhibit catalytic activity in C–N bond-forming reactions .

Thermal Stability

The high predicted boiling point (~401°C) suggests utility in high-temperature polymer matrices or coatings .

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